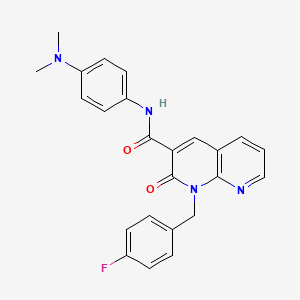

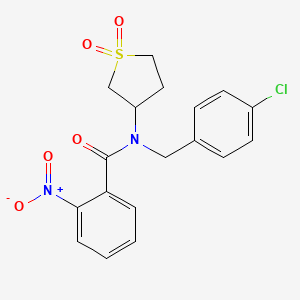

![molecular formula C21H20ClN3S B2599954 N-benzyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-76-2](/img/structure/B2599954.png)

N-benzyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a complex organic compound. It appears to contain a pyrrolo[1,2-a]pyrazine core, which is a type of fused bicyclic heterocycle . These types of structures are often found in medicinal chemistry due to their wide range of applications .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds, such as imidazo[1,2-a]pyridine derivatives, have been studied for their reactivity. For example, they have been used in combination with copper(II) salts for the oxidation of catechol to o-quinone .Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds involves various chemical reactions that yield novel derivatives with potential biological activities. For example, Hamada and Abdo (2015) detailed the synthesis of acetoxysulfonamide pyrazole derivatives and substituted 4,5-dihydropyrazole-1-carbothioamide, starting from substituted vanillin chalcones. The synthesized compounds were structurally characterized using IR, 1H-NMR, and 13C-NMR spectral data, indicating a methodological approach to creating and identifying novel compounds within this chemical class (Hamada & Abdo, 2015).

Biological Activities

The antimicrobial and antifungal activities of these compounds are significant areas of research. For instance, the antimicrobial screening revealed that chloro derivatives, akin to N-benzyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, are the most active ones. These findings suggest the potential of these compounds in developing new antimicrobial agents (Hamada & Abdo, 2015).

Cytotoxicity and Anticancer Potential

The cytotoxicity and potential anticancer applications of compounds within this class are explored through various assays. For example, Shaikh et al. (2019) synthesized a novel zinc(II) complex derived from an ONS-donor thio-Schiff base of acyl pyrazolone and evaluated its cytotoxicity against A549 cell lines, demonstrating the complex's cytotoxic potential at low concentrations (Shaikh et al., 2019).

Anticonvulsant Applications

Research on N-substituted derivatives indicates significant antipyretic, antiarrhythmic, and hypotensive activities, showcasing the therapeutic potential of these compounds in treating various conditions. These studies highlight the importance of chemical modifications to enhance biological activities and therapeutic efficacy (Bruno et al., 1993).

Properties

IUPAC Name |

N-benzyl-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3S/c22-18-10-8-17(9-11-18)20-19-7-4-12-24(19)13-14-25(20)21(26)23-15-16-5-2-1-3-6-16/h1-12,20H,13-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBRQLUCBKHTMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=S)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

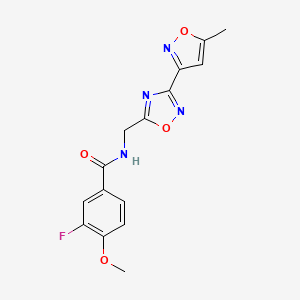

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2599871.png)

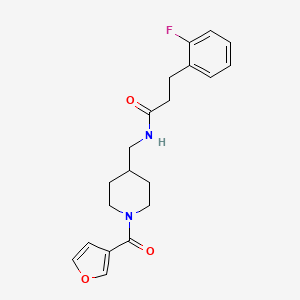

![2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide](/img/structure/B2599876.png)

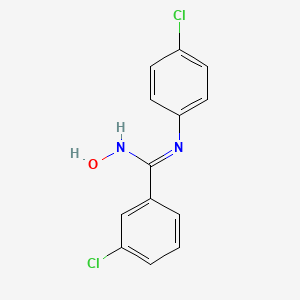

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2599883.png)

![2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2599886.png)

![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2599887.png)

![N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2599889.png)

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2599890.png)